5-(2-Bromoacetyl)-1-methylindolin-2-one
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, a process for the preparation of methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate involves benzylating methyl-5-acetyl-2-hydroxybenzoate with benzyl chloride in the presence of a base and a catalyst in a suitable polar solvent . Another synthesis involves the condensation between the appropriately substituted 5-substituted-1,3,4-oxadiazolyl-2-thione derived from various existing NSAIDs and 3-(2-bromoacetyl)-2H-chromen-2-one .Chemical Reactions Analysis
The chemical reactions of similar compounds, such as 3-(bromoacetyl)coumarins, have been studied. These compounds are versatile building blocks in the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds .Scientific Research Applications
Affinity Labeling of Receptors
- Affinity Labeling of Acetylcholine Receptors: Bromoacetylcholine, a derivative, has been identified as a specific label for the acetylcholine binding site on the acetylcholine receptor from Torpedo californica (Damle, McLaughlin, & Karlin, 1978).
Synthesis of Heterocyclic and Therapeutic Compounds
- Synthesis of Pyrrolo[3,4-c]Pyrzoline and Related Compounds: 5-Bromoacetyl-4-methyl-2-phenylthiazole is used in synthesizing a range of heterocyclic compounds with potential therapeutic applications (Abdelhamid, Abed, & Al-fayez, 2000).
- Enzyme Inhibition and Therapeutic Agents: A study demonstrated the use of a related compound, 2-bromo-N-(5-methyl-1,3-thiazol-2-yl)acetamide, in synthesizing bi-heterocycles with potential as therapeutic agents due to their enzyme inhibition properties (Abbasi et al., 2018).
Drug Synthesis and Modification
- Active-Site-Directed Inhibitors: 5-(Alpha-Bromoacetyl)-2'-deoxyuridine 5'-phosphate is an irreversible inhibitor of thymidylate synthetase, offering insights into drug synthesis and modification (Brouillette, Chang, & Mertes, 1979).
Antimicrobial and Anti-Inflammatory Applications
- Antimicrobial and Anti-Inflammatory Compounds: Research has been conducted on derivatives for their antimicrobial and anti-inflammatory activities, indicating potential medical applications (Al-Abdullah et al., 2014).
Synthesis of Isoindoline Derivatives
- Formation of Isoindoline Derivatives: Studies have explored the reaction of related compounds with aqueous ammonia to produce various isoindoline derivatives, contributing to the field of organic chemistry (Nan'ya, Ishida, & Butsugan, 1994).
Prodrug System Development
- Bioreductively Activated Prodrug System: The compound has been involved in the development of prodrug systems for selective drug delivery to hypoxic tissues (Parveen, Naughton, Whish, & Threadgill, 1999).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with a similar 2-bromoacetyl group have been found to interact with prostaglandin g/h synthase 1 . This enzyme plays a crucial role in the synthesis of prostanoids, particularly in the stomach and platelets .
Mode of Action
It’s hypothesized that the bromoacetyl group in the compound could potentially interact with its targets in a similar manner to other bromoacetyl-containing compounds . For instance, it might inhibit the activity of Prostaglandin G/H synthase 1, thereby affecting the synthesis of prostanoids .
Biochemical Pathways
Given its potential interaction with prostaglandin g/h synthase 1, it could influence the prostanoid synthesis pathway .
Result of Action
If it does inhibit prostaglandin g/h synthase 1, it could potentially reduce the production of prostanoids, which are involved in various physiological processes such as inflammation and gastric acid secretion .
Properties
IUPAC Name |
5-(2-bromoacetyl)-1-methyl-3H-indol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-13-9-3-2-7(10(14)6-12)4-8(9)5-11(13)15/h2-4H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJRFOAVZNECKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1094318-21-4 | |
Record name | 5-(2-bromoacetyl)-1-methyl-2,3-dihydro-1H-indol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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